molecular formula C17H23N3O4 B7714986 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide

4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide

Cat. No. B7714986
M. Wt: 333.4 g/mol
InChI Key: HPJVNKGBMWMNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide, also known as PNB-0408, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PNB-0408 belongs to the class of oxadiazole derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, thereby reducing their metastatic potential.

Advantages and Limitations for Lab Experiments

4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be ensured through various purification techniques. 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has also been shown to possess various biological activities, making it a potential candidate for the treatment of various diseases. However, there are also some limitations associated with the use of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.

Future Directions

There are several future directions for the research on 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide. One of the potential directions is to study the compound's efficacy in animal models of inflammatory diseases and cancer. Another potential direction is to investigate the toxicity and pharmacokinetic properties of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in vivo. Additionally, the development of analogs of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide with improved potency and selectivity could lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide involves a multistep reaction, starting from commercially available starting materials. The synthesis method has been reported in various research articles, and it involves the reaction of 3-methoxybenzohydrazide with ethyl 3-(bromomethyl)butanoate to obtain the intermediate product. The intermediate product is then reacted with sodium azide to obtain the final product, 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide. The purity of the compound is ensured through various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has also been shown to possess anti-cancer and anti-tumor properties, making it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-22-11-5-10-18-15(21)8-4-9-16-19-17(20-24-16)13-6-3-7-14(12-13)23-2/h3,6-7,12H,4-5,8-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJVNKGBMWMNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide

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